molecular formula C14H15NO3 B2612425 1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 923825-61-0

1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2612425
CAS No.: 923825-61-0
M. Wt: 245.278
InChI Key: QDOWJCCLKPGBJG-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a methoxyphenyl group and two methyl groups attached to the pyrrole ring, along with a carboxylic acid functional group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of an acid catalyst to form the intermediate 1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate to yield the desired carboxylic acid derivative.

Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, influencing their structure and function. The aromatic ring and methoxy group can participate in π-π interactions and hydrophobic interactions, respectively, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be compared to other pyrrole derivatives, such as:

    1-Phenyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.

    1-(3-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: The hydroxy group can form stronger hydrogen bonds compared to the methoxy group, potentially altering its interactions with biological targets.

    1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-aldehyde: The aldehyde group provides different reactivity compared to the carboxylic acid group, making it useful in different synthetic applications.

The unique combination of substituents in this compound imparts distinct properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9-7-13(14(16)17)10(2)15(9)11-5-4-6-12(8-11)18-3/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOWJCCLKPGBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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